molecular formula C9H12Cl2N2 B13769034 [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine

[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine

Cat. No.: B13769034
M. Wt: 219.11 g/mol
InChI Key: QNVIZSYMNMPZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4-dichlorophenyl)-1-methylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Azides, nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

Chemistry:

    Catalysis: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    2,4-Dichlorophenethylamine: Shares the 2,4-dichlorophenyl moiety but differs in the functional group attached.

    2,4-Dichlorophenoxyacetic acid: Another compound with the 2,4-dichlorophenyl group, used as a herbicide.

Uniqueness:

    Hydrazine Group:

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)propan-2-ylhydrazine

InChI

InChI=1S/C9H12Cl2N2/c1-6(13-12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,13H,4,12H2,1H3

InChI Key

QNVIZSYMNMPZAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)Cl)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.